molecular formula C15H13N3O2 B1214182 Prinomide CAS No. 77639-66-8

Prinomide

Cat. No. B1214182
CAS RN: 77639-66-8
M. Wt: 267.28 g/mol
InChI Key: KBQUAIAGRLAZGP-UHFFFAOYSA-N
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Patent
US04256759

Procedure details

The mixture of 1.1 g of 1-methyl-β-oxo-α-ethoxycarbonyl-2-pyrrolpropionitrile, 1.1 g of aniline and 60 ml of xylene, is refluxed for 41/2 hours. After standing and cooling to room temperature overnight, the solution is filtered, evaporated and the residue recrystallized from methanol, to yield the 1-methyl-β-oxo-α-phenylcarbamoyl-2-pyrrolpropionitrile melting at 173°-174°; it is identical with that obtained according to Example 1.
Name
1-methyl-β-oxo-α-ethoxycarbonyl-2-pyrrolpropionitrile
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[C:7](=[O:16])[CH:8]([C:11]([O:13]CC)=O)[C:9]#[N:10].[NH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>C1(C)C(C)=CC=CC=1>[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[C:7](=[O:16])[CH:8]([C:11](=[O:13])[NH:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[C:9]#[N:10]

Inputs

Step One
Name
1-methyl-β-oxo-α-ethoxycarbonyl-2-pyrrolpropionitrile
Quantity
1.1 g
Type
reactant
Smiles
CN1C(=CC=C1)C(C(C#N)C(=O)OCC)=O
Name
Quantity
1.1 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
60 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 41/2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the solution is filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
CN1C(=CC=C1)C(C(C#N)C(NC1=CC=CC=C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.